Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate
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Overview
Description
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protected amine group, a methyl ester, and a hydroxybenzoate moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate typically involves multiple steps. One common method starts with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted amines depending on the reactants used.
Scientific Research Applications
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its ability to form stable complexes with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected to form a free amine, which can then interact with enzymes or receptors. The hydroxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-hydroxybenzoate: Similar in structure but with different substituents.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the Boc-protected amine group
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-hydroxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(16)10(7-9)12(17)19-4/h5-7,16H,8H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAXDYIVOLWPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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